molecular formula C22H21BrN6O3 B6431758 4-METHOXYBENZALDEHYDE [7-(3-BROMOBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE CAS No. 685106-29-0

4-METHOXYBENZALDEHYDE [7-(3-BROMOBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE

Cat. No.: B6431758
CAS No.: 685106-29-0
M. Wt: 497.3 g/mol
InChI Key: IHUCXOOFLAAKAM-WYMPLXKRSA-N
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Description

4-Methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with a molecular formula of C22H21BrN6O3 and a molecular weight of 497.355. This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .

Preparation Methods

The synthesis of 4-methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves multiple steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 7-(3-bromobenzyl)-1,3-dimethylxanthine.

    Reaction Conditions: The reaction typically occurs in the presence of a hydrazine derivative under controlled temperature and pH conditions.

    Industrial Production:

Chemical Reactions Analysis

4-Methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Limited industrial applications due to its primary use in research.

Mechanism of Action

The mechanism of action for 4-methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves:

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone lies in its specific bromobenzyl substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

7-[(3-bromophenyl)methyl]-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN6O3/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-5-4-6-16(23)11-15)21(25-19)26-24-12-14-7-9-17(32-3)10-8-14/h4-12H,13H2,1-3H3,(H,25,26)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUCXOOFLAAKAM-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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